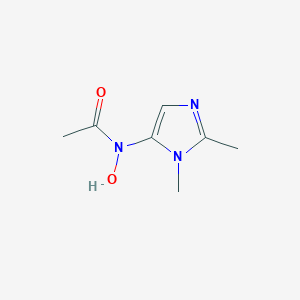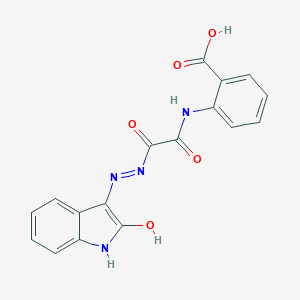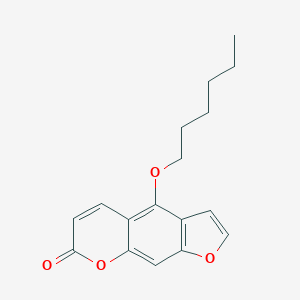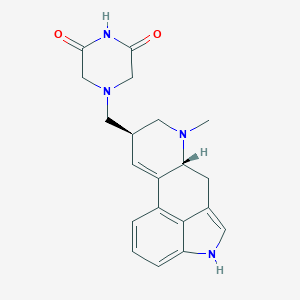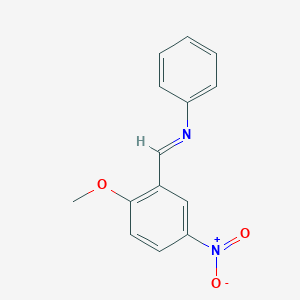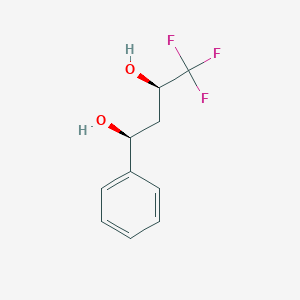
4,4,4-Trifluoro-1-phenylbutane-1,3-diol
Descripción general
Descripción
4,4,4-Trifluoro-1-phenylbutane-1,3-dione, also known as benzoyl-1,1,1-trifluoroacetone or benzoyltrifluoroacetone, is a chemical compound with the molecular formula C10H7F3O2 . It has a molecular weight of 216.16 g/mol . The compound is a white to yellow crystalline low melting solid .
Synthesis Analysis
The compound has been used in the synthesis of various metal complexes. For example, it has been used as a ligand in the synthesis of β-diketone metal complexes with copper (Cu) and nickel (Ni) .Molecular Structure Analysis
The molecular structure of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione has been analyzed using various techniques such as FT-IR, TGA, UV-visible, SEM, and EDX . The compound has a slightly twisted square planar geometry around the central metal ion in complex 1 and an octahedral geometry in complex 2 .Chemical Reactions Analysis
4,4,4-Trifluoro-1-phenylbutane-1,3-dione has been used in the synthesis of a series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction . It has also been used in mixed-ligand chelate extraction of trivalent lanthanides .Physical And Chemical Properties Analysis
The compound has a melting point of 37.0°C to 40.0°C and a boiling point of 224.0°C . It is practically insoluble in water and higher alcohols, but easily soluble in lower alcohols . The compound has a flash point of 98°C .Aplicaciones Científicas De Investigación
Study of Copper Complexes : Perdih (2017) demonstrated the use of 4,4,4-Trifluoro-1-phenylbutane-1,3-diol in studying the complex structures of copper complexes with specific ligands, contributing to the understanding of molecular structures and hydrogen-bonded networks (Perdih, 2017).
Photostabilization of Polyisoprene : Wu, Chang, Mou, and Rabek (1991) found that this compound can effectively photostabilize the photodegradation of polyisoprene in solutions containing alcohols, suggesting potential applications in protecting cosmetics against photoageing reactions (Wu, Chang, Mou, & Rabek, 1991).
Diels-Alder Reactions : Elsheimer, Foti, and Bartberger (1996) reported its use in Diels-Alder reactions for synthesizing 4-aryl-1,3-dibromo-1,1-difluorobutanes, which is significant in chemical synthesis processes (Elsheimer, Foti, & Bartberger, 1996).
Synthesis of Phosphonites : Ratner, Lork, Pashkevich, and Röschenthaler (1997) used it in reactions with dichlorophosphines to produce phosphonites, which have potential applications in various chemical research areas (Ratner, Lork, Pashkevich, & Röschenthaler, 1997).
Ytterbium(III) Complexes for Optical Amplifiers : Martín‐Ramos et al. (2013) suggested its use for co-doping with Er(3+) complexes in optical amplifiers, given its fluorination of ytterbium(III) complexes (Martín‐Ramos et al., 2013).
Synthesis of Pyridine-Carbonitriles : Dyachenko (2011) reported its application in the synthesis of 4-aryl-6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles, useful in chemical research (Dyachenko, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
4,4,4-trifluoro-1-phenylbutane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5,8-9,14-15H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWKWKRVRQENAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C(F)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-phenylbutane-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



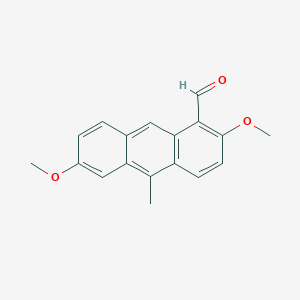
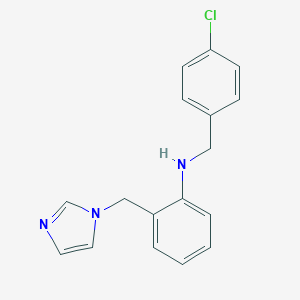
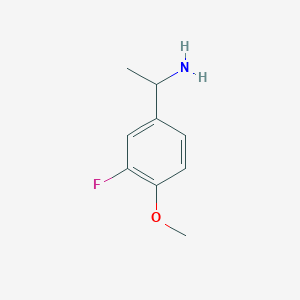
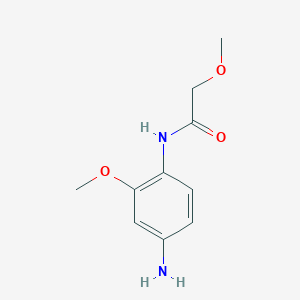
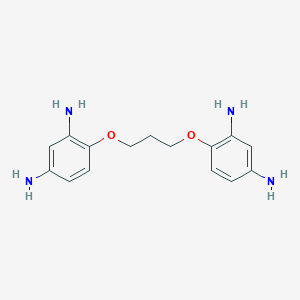


![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
